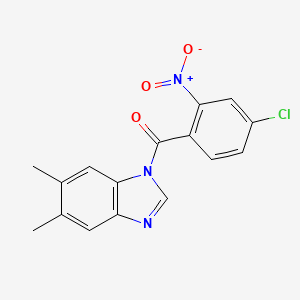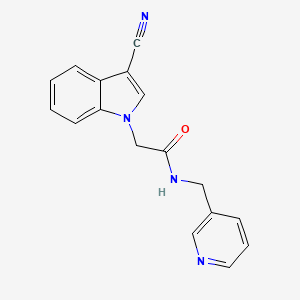
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in various biochemical and physiological studies. This compound has a unique structure that allows it to selectively label amino acids, peptides, and proteins in biological samples.
科学的研究の応用
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. It can be used to label and detect proteins, peptides, and amino acids in various biological samples such as cells, tissues, and body fluids. 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. In addition, it can be used as a probe for monitoring membrane fluidity and lipid-protein interactions.
作用機序
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the covalent attachment of the NBD moiety to the amino group of proteins, peptides, or amino acids. The NBD group is highly fluorescent and can be excited by UV or blue light, resulting in emission of green fluorescence. The fluorescence intensity of NBD-labeled molecules is proportional to the amount of labeled molecules present in the sample. The fluorescence emission can be detected and quantified using various spectroscopic techniques such as fluorescence microscopy, flow cytometry, and spectrofluorometry.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling has minimal effects on the biochemical and physiological properties of the labeled molecules. The labeling reaction is highly specific and selective, and does not interfere with the biological function of the labeled molecules. However, the labeling reaction may affect the solubility and stability of the labeled molecules, and may alter their interaction with other molecules in the sample.
実験室実験の利点と制限
The advantages of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments include its high selectivity and sensitivity, its compatibility with various biological samples, and its ability to detect and quantify low amounts of labeled molecules. The limitations of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole include its potential toxicity and mutagenicity, its limited photostability, and its susceptibility to quenching by other molecules in the sample.
将来の方向性
There are several future directions for the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in scientific research. These include the development of new labeling strategies that can improve the selectivity and sensitivity of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, the optimization of reaction conditions and protocols for specific applications, and the integration of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling with other imaging and analytical techniques. In addition, the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in vivo and in clinical settings may provide new insights into the biological function and regulation of proteins and peptides.
合成法
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the benzimidazole nitrogen, followed by elimination of the leaving group to form the final product. The yield of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be improved by using appropriate solvents and reaction conditions.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPRNKQBDGRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)




![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)



![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)